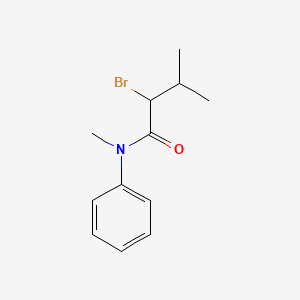
1-(4-Ethylphenyl)piperidin-4-amine
Descripción general
Descripción
1-(4-Ethylphenyl)piperidin-4-amine is a chemical compound with the molecular formula C13H20N2 . It is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of 1-(4-Ethylphenyl)piperidin-4-amine consists of a six-membered heterocyclic ring system with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H20N2/c1-2-11-3-5-13(6-4-11)15-9-7-12(14)8-10-15/h3-6,12H,2,7-10,14H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are synthesized through a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks in drug development. The piperidine ring is present in numerous pharmaceuticals, including antipsychotics, analgesics, and antihistamines. Researchers explore the synthesis of novel piperidine derivatives like 1-(4-ethylphenyl)piperidin-4-amine to create targeted drugs with improved efficacy and reduced side effects .
Neuropharmacology
The central nervous system (CNS) is a prime target for piperidine-based compounds. Researchers investigate the potential of 1-(4-ethylphenyl)piperidin-4-amine as a modulator of neurotransmitter receptors, ion channels, or transporters. Its interactions with specific receptors (e.g., dopamine, serotonin, or glutamate) could lead to novel treatments for neurological disorders .
Anticancer Agents
Piperidine derivatives exhibit antitumor activity. Scientists explore the cytotoxic effects of compounds like 1-(4-ethylphenyl)piperidin-4-amine against various cancer cell lines. Understanding their mechanisms of action and optimizing their structures may lead to new chemotherapeutic agents .
Chemical Biology and Enzyme Inhibition
Researchers investigate the inhibitory effects of piperidine derivatives on enzymes involved in disease pathways. For instance, 1-(4-ethylphenyl)piperidin-4-amine might inhibit specific kinases, proteases, or metabolic enzymes. Such compounds could serve as valuable tools for studying enzyme function and developing therapeutic interventions .
Materials Science and Organic Synthesis
Beyond pharmacology, piperidines find applications in materials science. Researchers explore their use as ligands, catalysts, or intermediates in organic synthesis. By modifying the substituents on the piperidine ring, scientists can tailor properties for specific applications .
Natural Product Synthesis
Piperidine alkaloids occur naturally in plants and fungi. Researchers study their biosynthesis and explore synthetic routes to mimic these natural products. 1-(4-Ethylphenyl)piperidin-4-amine could serve as a precursor for synthesizing alkaloids with interesting biological activities .
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to different downstream effects .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
Propiedades
IUPAC Name |
1-(4-ethylphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-3-5-13(6-4-11)15-9-7-12(14)8-10-15/h3-6,12H,2,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTYWJXBVMIFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)






amine](/img/structure/B3199679.png)


![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)
![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)
